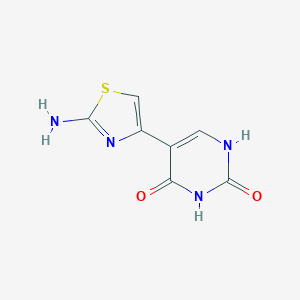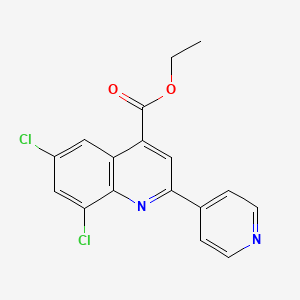![molecular formula C13H10N4O B12909666 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-18-0](/img/structure/B12909666.png)
3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of isobenzofuran and triazolopyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydroisobenzofuran with a triazolopyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyridine derivatives and isobenzofuran derivatives, such as:
Uniqueness
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific combination of structural features from both isobenzofuran and triazolopyridine.
Propriétés
Numéro CAS |
62052-18-0 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-(1,3-dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O/c1-2-12-13(14-5-1)17(16-15-12)11-4-3-9-7-18-8-10(9)6-11/h1-6H,7-8H2 |
Clé InChI |
JPNLPJLKOPWEES-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CO1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)



![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)
